![molecular formula C24H18O7 B2384975 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 451452-72-5](/img/structure/B2384975.png)
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that features a chromenone core with methoxyphenoxy and methoxybenzoate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy and methoxybenzoate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in synthetic chemistry.
Biology
- Biological Activities:
- Antimicrobial Properties: Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
- Antioxidant Activity: The compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Medicine
- Therapeutic Potential:
- Ongoing studies investigate its efficacy as a therapeutic agent for conditions such as cancer and inflammation. Its mechanism of action may involve modulation of specific signaling pathways or inhibition of certain enzymes.
Industry
- Material Development: The compound is explored for use in developing new materials with tailored properties, potentially impacting areas such as coatings, plastics, and pharmaceuticals.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A study published in a peer-reviewed journal demonstrated that derivatives of chromenone compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on similar structures. -
Cancer Research:
Research exploring the anticancer properties of chromenone derivatives found that certain compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate may have similar effects worth investigating further. -
Material Science Applications:
A recent investigation into the use of chromenone derivatives in polymer science revealed their potential as additives to improve thermal stability and mechanical properties of polymers, indicating versatility beyond biological applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)benzaldehyde
- 4-methoxybenzoyl chloride
- Methyl 4-hydroxybenzoate
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate, a compound belonging to the chromone class, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H18O7
- Molar Mass : 418.4 g/mol
- CAS Number : 308299-48-1
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy groups enhances lipophilicity and may influence binding affinity to target proteins.
Antioxidant Activity
Chromones are known for their antioxidant properties. Studies have shown that derivatives of chromones exhibit significant free radical-scavenging activities, which are crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Research indicates that chromone derivatives can inhibit key enzymes involved in various biochemical pathways:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is vital for potential Alzheimer's disease treatments. For instance, compounds similar to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl have demonstrated moderate inhibitory effects against AChE with IC50 values ranging from 10 to 20 μM .
Anti-inflammatory Properties
Chromone derivatives have been evaluated for their anti-inflammatory potential. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. The presence of specific substituents on the chromone structure can enhance or reduce this activity.
Study on Cholinesterase Inhibition
A study evaluated various chromone derivatives for their inhibitory effects on AChE and BChE. The results indicated that specific substitutions on the phenyl ring significantly affected enzyme inhibition:
- Compounds with electron-donating groups (e.g., methoxy) showed reduced AChE inhibition compared to those with electron-withdrawing groups .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of chromone derivatives against cancer cell lines such as MCF-7 (breast cancer). Results indicated that some derivatives possess moderate cytotoxicity, suggesting potential as anticancer agents .
Data Table: Summary of Biological Activities
Activity | Target | IC50 (μM) | Notes |
---|---|---|---|
Cholinesterase Inhibition | AChE | 10 - 20 | Varies with substitution pattern |
Cholinesterase Inhibition | BChE | 13 - 30 | Similar dependency on structural modifications |
Antioxidant Activity | Free radicals | Varies | Significant scavenging abilities observed |
Cytotoxicity | MCF-7 cells | Moderate | Suggests potential for anticancer therapy |
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-27-16-6-8-17(9-7-16)30-22-14-29-21-13-19(10-11-20(21)23(22)25)31-24(26)15-4-3-5-18(12-15)28-2/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMCZNHLNJSPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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